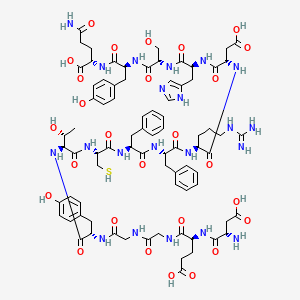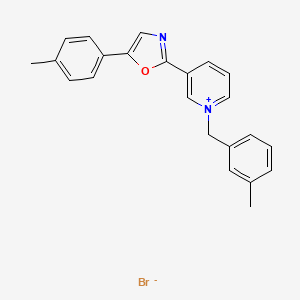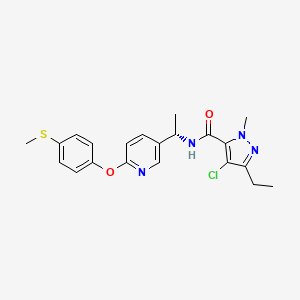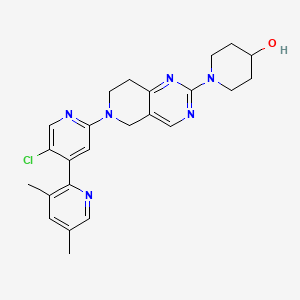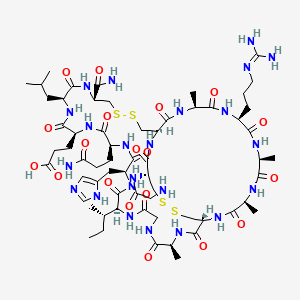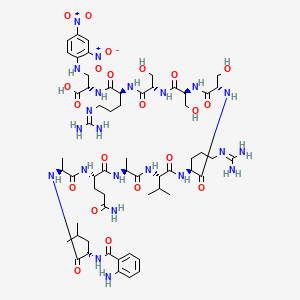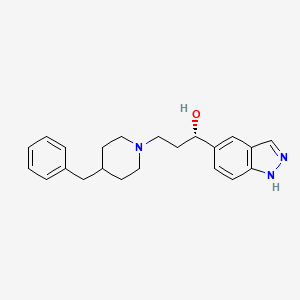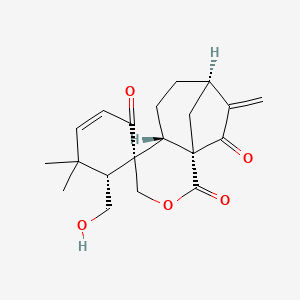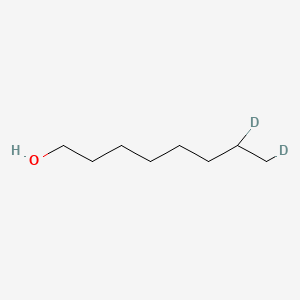
1-Octanol-d2-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octanol-d2-1, also known as deuterated 1-Octanol, is a stable isotope-labeled compound. It is a derivative of 1-Octanol where two hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique properties and applications in various fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Octanol-d2-1 can be synthesized through the deuteration of 1-Octanol. The process involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) as the deuterium source. The reaction typically requires a catalyst and specific reaction conditions to ensure the complete exchange of hydrogen atoms .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of advanced deuteration techniques and equipment to achieve high purity and yield. The production is carefully monitored to maintain the quality and consistency of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Octanol-d2-1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-Octanal or 1-Octanoic acid.
Reduction: It can be reduced to form 1-Octanol.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products:
Oxidation: 1-Octanal, 1-Octanoic acid.
Reduction: 1-Octanol.
Substitution: Various substituted octyl compounds.
Aplicaciones Científicas De Investigación
1-Octanol-d2-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in studies involving membrane transport and ion channels.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Utilized in the flavor and fragrance industry as a precursor for the synthesis of esters
Mecanismo De Acción
The mechanism of action of 1-Octanol-d2-1 involves its interaction with various molecular targets and pathways. It is known to inhibit T-type calcium channels, which play a crucial role in neuronal signaling. The compound affects the protein kinase C pathway, leading to the inhibition of calcium currents in neurons .
Comparación Con Compuestos Similares
1-Octanol: The non-deuterated form of 1-Octanol-d2-1.
1-Octanol-d17: Another deuterated form with more deuterium atoms.
1-Octanol-d5: A partially deuterated form with five deuterium atoms.
Uniqueness: this compound is unique due to its specific deuteration pattern, which makes it particularly useful in studies requiring precise isotopic labeling. Its properties differ slightly from other deuterated forms, making it suitable for specific applications .
Propiedades
Fórmula molecular |
C8H18O |
|---|---|
Peso molecular |
132.24 g/mol |
Nombre IUPAC |
7,8-dideuteriooctan-1-ol |
InChI |
InChI=1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3/i1D,2D |
Clave InChI |
KBPLFHHGFOOTCA-QDNHWIQGSA-N |
SMILES isomérico |
[2H]CC([2H])CCCCCCO |
SMILES canónico |
CCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-5-[4-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-2-methylphenyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B12375468.png)
![(R)-(3-fluorophenyl)-[(2R,5R)-5-propylpyrrolidin-2-yl]methanol](/img/structure/B12375469.png)
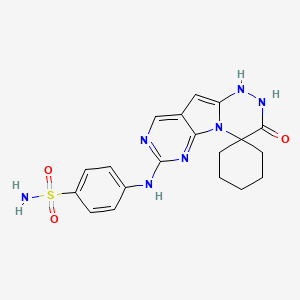

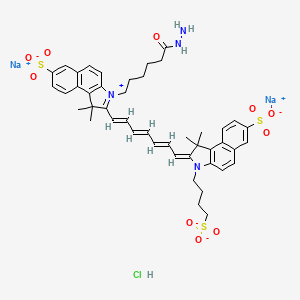
![GeXIVA[1,2]](/img/structure/B12375486.png)
